molecular formula C18H17N3O3 B2720376 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide CAS No. 1428124-08-6

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide

Cat. No. B2720376
CAS RN: 1428124-08-6
M. Wt: 323.352
InChI Key: DHGFRESLXYXACV-UHFFFAOYSA-N
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Description

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP is a synthetic compound that is derived from a class of organic compounds known as enaminones.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of cyano acrylamide derivatives in the synthesis of complex heterocyclic compounds. For instance, the preparation of pyrazolo[3,4-b]pyridines from 3-amino-5-arylpyrazoles and α-cyanochalcones has been explored, revealing preferences for 2H-tautomers in solution and providing insights into hydrogen-bonding interactions in crystalline structures (Quiroga et al., 1999).

Optical Properties and Mechanofluorochromic Behavior

The distinct stacking modes of cyano acrylamide derivatives significantly affect their optical properties. Research into 3-aryl-2-cyano acrylamide derivatives has shown variations in luminescence and emission peaks due to different crystalline to amorphous phase transformations, underscoring the relationship between molecular interactions, stacking mode, and fluorescence switching (Song et al., 2015).

Molecular Interactions and Crystal Packing

Investigations into ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have highlighted the importance of N⋯π and O⋯π interactions in crystal packing. These studies provide a foundation for understanding the role of non-hydrogen bonding interactions in determining the structural organization of these compounds (Zhang et al., 2011).

Antimicrobial Acyclic and Heterocyclic Dyes

Cyano acrylamide derivatives serve as precursors in the synthesis of novel acyclic and heterocyclic dyes, which exhibit significant antimicrobial activity. This application is crucial for developing new materials for dyeing and textile finishing with added functional properties, such as antibacterial and antifungal activities (Shams et al., 2011).

properties

IUPAC Name

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-17-11-13(4-5-16(17)23-2)10-14(12-19)18(22)21-15-6-8-20-9-7-15/h4-11H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFRESLXYXACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(pyridin-4-yl)prop-2-enamide

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